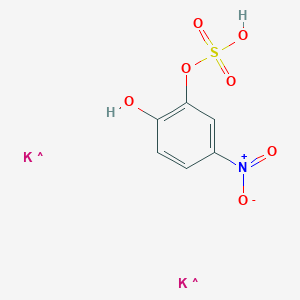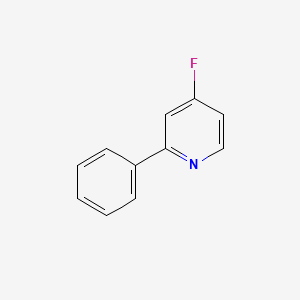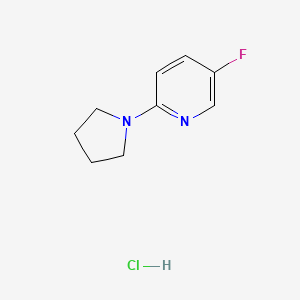
CID 131848279
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1,2-Benzenediol, 4-nitro-, 2-(hydrogen sulfate), dipotassium salt involves the nitration of catechol followed by sulfonation and neutralization with potassium hydroxide. The general synthetic route can be summarized as follows:
Nitration: Catechol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrocatechol.
Sulfonation: The 4-nitrocatechol is then treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group.
Neutralization: The resulting product is neutralized with potassium hydroxide to form the dipotassium salt.
Analyse Des Réactions Chimiques
1,2-Benzenediol, 4-nitro-, 2-(hydrogen sulfate), dipotassium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major products formed from these reactions include quinones, amino derivatives, and substituted catechols .
Applications De Recherche Scientifique
1,2-Benzenediol, 4-nitro-, 2-(hydrogen sulfate), dipotassium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used in studies involving enzyme inhibition and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as an antioxidant.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Benzenediol, 4-nitro-, 2-(hydrogen sulfate), dipotassium salt involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1,2-Benzenediol, 4-nitro-, 2-(hydrogen sulfate), dipotassium salt can be compared with other similar compounds such as:
4-Nitrocatechol: Similar structure but lacks the sulfate group.
Catechol: Lacks both the nitro and sulfate groups.
4-Nitrophenol: Contains a nitro group but lacks the catechol structure.
The uniqueness of 1,2-Benzenediol, 4-nitro-, 2-(hydrogen sulfate), dipotassium salt lies in its combination of nitro and sulfate groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C6H5K2NO7S |
|---|---|
Poids moléculaire |
313.37 g/mol |
InChI |
InChI=1S/C6H5NO7S.2K/c8-5-2-1-4(7(9)10)3-6(5)14-15(11,12)13;;/h1-3,8H,(H,11,12,13);; |
Clé InChI |
FRSZMHGEAYKGOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)O)O.[K].[K] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-aminospiro[1,3-oxazole-5,4'-2,3-dihydro-1H-naphthalene]-2-one](/img/structure/B11823363.png)
![1-Benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B11823365.png)
![rac-(3aR,9bS)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride](/img/structure/B11823383.png)




![N'-[(E)-(4-fluorophenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11823427.png)


![[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol hydrochloride](/img/structure/B11823436.png)
